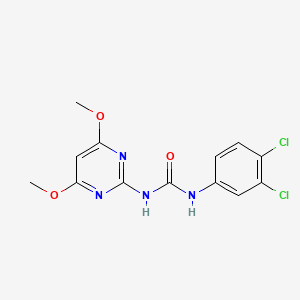
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides, an essential component of DNA and RNA. DCPU has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in cellular pyrimidine nucleotide levels, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DHODH, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea as a research tool is its high potency and selectivity for DHODH, making it a valuable tool for studying the role of DHODH in various cellular processes. However, one limitation is that N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. One area of interest is the development of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea treatment in different diseases. Additionally, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, in the treatment of cancer and other diseases.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with urea and a base such as potassium carbonate to yield N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. Other methods involve the use of different starting materials and/or reagents.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been used in various scientific research applications, including in the study of cancer, autoimmune diseases, and infectious diseases. DHODH is overexpressed in many cancer cells, and N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been shown to inhibit cancer cell growth in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been studied as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for infectious diseases such as malaria and leishmaniasis.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

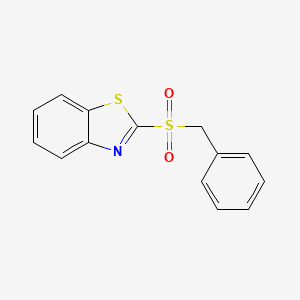
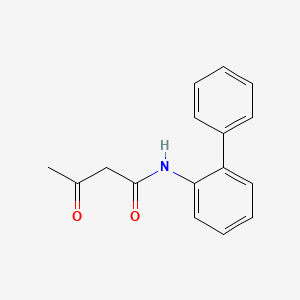

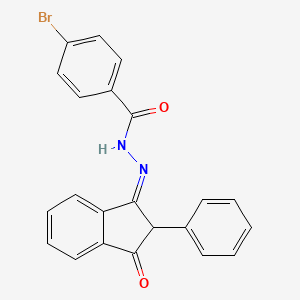
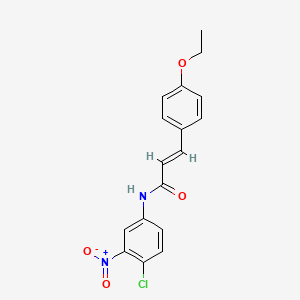
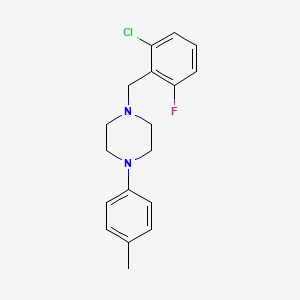

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
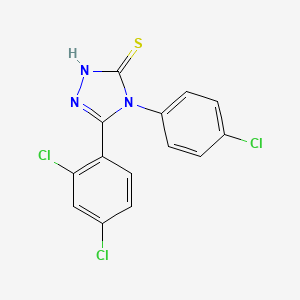
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)